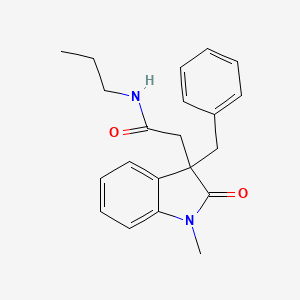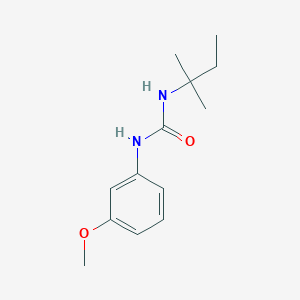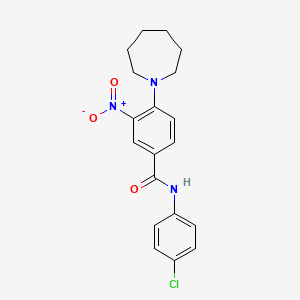
N-(2,5-difluorophenyl)-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-N'-(2-methoxyphenyl)urea, commonly known as DFPUM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of DFPUM is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in tumor growth and inflammation. DFPUM has been found to inhibit the activity of several enzymes and proteins, including COX-2, NF-κB, and AKT, which are known to play a critical role in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
DFPUM has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, DFPUM has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFPUM possesses several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the major limitations of DFPUM is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for the research and development of DFPUM. One of the most promising directions is the investigation of its potential applications in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of DFPUM and its potential applications in cancer therapy. Finally, the development of novel formulations and delivery systems for DFPUM may improve its bioavailability and efficacy in vivo.
Synthesis Methods
DFPUM can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 2,5-difluoroaniline and 2-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Scientific Research Applications
DFPUM has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DFPUM has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-13-5-3-2-4-11(13)17-14(19)18-12-8-9(15)6-7-10(12)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEYXJPYAZXWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466115.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)



![ethyl [5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5466165.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5466175.png)



![4-[4-(3-pyridinyloxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5466212.png)